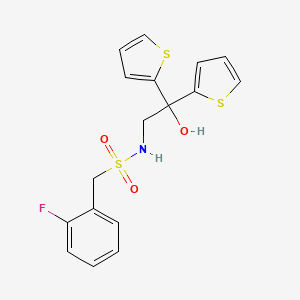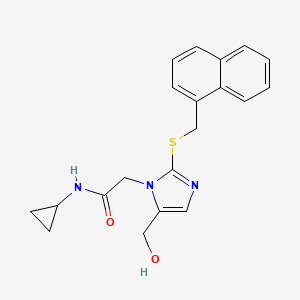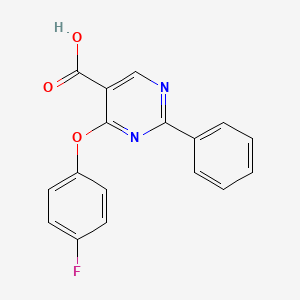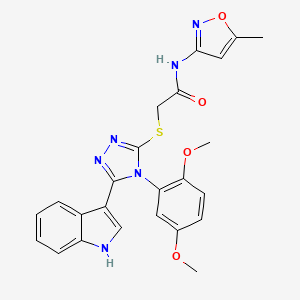
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide, also known as TH-302, is a prodrug that is activated under hypoxic conditions. It has been extensively studied for its potential as an anticancer agent due to its ability to selectively target hypoxic tumor cells.
Wirkmechanismus
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide is a prodrug that is activated under hypoxic conditions. The prodrug is taken up by cells and converted into the active form of the drug, which is a DNA cross-linking agent. The active form of the drug is selectively toxic to hypoxic tumor cells, which are often resistant to traditional chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and decrease tumor growth. This compound has also been shown to enhance the efficacy of traditional chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide has a number of advantages and limitations for lab experiments. One advantage is that it selectively targets hypoxic tumor cells, which makes it a potentially powerful anticancer agent. However, one limitation is that it requires hypoxic conditions to be activated, which can be difficult to replicate in the lab.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide. One area of research is the development of new prodrugs that are activated under different conditions. Another area of research is the optimization of the synthesis method to make it more efficient and cost-effective. Finally, further studies are needed to determine the efficacy of this compound in combination with other anticancer agents.
Synthesemethoden
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide is synthesized through a multistep process starting from 2-fluoroaniline. The first step involves the formation of a sulfonamide intermediate, which is then coupled with a di(thiophen-2-yl)ethyl moiety. The final product is obtained by reacting the intermediate with methanesulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide has been extensively studied for its anticancer properties. It has been shown to selectively target hypoxic tumor cells, which are often resistant to traditional chemotherapy and radiation therapy. This compound is activated by the low oxygen levels found in hypoxic tumor cells, which leads to the release of a cytotoxic agent that kills the cancer cells.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S3/c18-14-6-2-1-5-13(14)11-25(21,22)19-12-17(20,15-7-3-9-23-15)16-8-4-10-24-16/h1-10,19-20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETPQPYMJOXPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2902453.png)
![N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2902454.png)

![6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride](/img/structure/B2902458.png)
![N-(3-chlorophenyl)-2-[[3-(2-methylprop-2-enyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2902460.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2902462.png)


![N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2902470.png)
![3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/no-structure.png)


![N-(2-methoxyphenethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2902475.png)